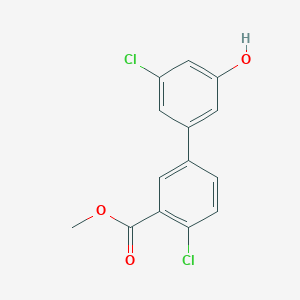
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C5C4MCPP) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 304.6 g/mol. 2C5C4MCPP is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery.
Mecanismo De Acción
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an electrophilic reagent, which means that it is able to form covalent bonds with other molecules. This makes it an ideal choice for a variety of reactions, such as the formation of amides, esters, and other organic compounds. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the resulting product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of various hormones, enzymes, and other biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments. Additionally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, it is also important to note that 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be toxic if handled improperly, and should be handled with care.
Direcciones Futuras
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of novel drugs, agrochemicals, and other organic compounds. Additionally, it could be used to study the effects of various hormones, enzymes, and other biological molecules. Finally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used as a reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Métodos De Síntesis
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of starting materials, including benzene, chloroform, and formaldehyde. The reaction begins with the formation of an aryl chloride from the reaction of benzene and chloroform. The aryl chloride is then reacted with formaldehyde to form a methylene bridge, which is then reacted with a second aryl chloride to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature in an inert atmosphere.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUXRXJXYHPQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686174 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-49-3 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)






